Cercosporin from Cercospora hayii

描述

Cercosporin is a red-purple polyketide mycotoxin produced by the fungal species Cercospora hayii. It belongs to the class of perylenequinones, which are known for their photoactivated properties. Cercosporin is notable for its ability to generate reactive oxygen species when exposed to visible light, making it a potent photosensitizer. This compound has been extensively studied for its photophysical, photochemical, and photobiological properties .

准备方法

Synthetic Routes and Reaction Conditions: Cercosporin is primarily produced by fungal fermentation. The fungus Cercospora hayii is cultured under specific conditions that promote the production of cercosporin. Light is a critical factor in the biosynthesis of cercosporin, with production being significantly higher under light exposure .

Industrial Production Methods: Industrial production of cercosporin involves optimizing the fermentation conditions to maximize yield. Co-culturing Cercospora species with certain endophytic bacteria has been shown to enhance cercosporin production. For instance, co-culturing with Bacillus velezensis B04 increased cercosporin production significantly .

化学反应分析

Structural Basis and Photoactivation

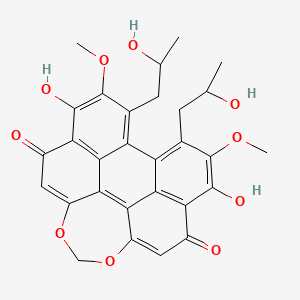

Cercosporin from Cercospora hayii is a perylenequinone derivative with the molecular formula C₂₉H₂₆O₁₀ and a molecular weight of 534.5 g/mol . Its structure, determined by Lousberg et al. (1971) and Yamazaki et al. (1972), is 1,12-bis(2-hydroxypropyl)-2,11-dimethoxy-6,7-methylenedioxy-4,9-dihydroxyperylene-3,10-quinone . Upon light absorption, cercosporin undergoes photoactivation, transferring energy to oxygen to generate reactive oxygen species (ROS):

-

Superoxide anion (O₂⁻)

-

Singlet oxygen (¹O₂)

The singlet oxygen species primarily disrupts cellular membranes via lipid peroxidation, leading to ion leakage and cell death . This photodynamic reaction is central to its toxicity in host plants.

Enzymatic Degradation by Laccase

Laccases from fungi such as Pleurotus ostreatus and Tremetes versicolor catalyze the degradation of cercosporin through ring-opening oxidation . Key observations include:

-

Colorimetric changes : Deep red cercosporin transitions to light pink within 10 minutes of laccase treatment .

-

Spectrophotometric shifts : Absorbance peaks at 220, 279, and 480 nm diminish, with peak shifts observed at 480 nm (e.g., 10–20 nm for C. hayii cercosporin) .

-

Mechanism : Laccase oxidizes cercosporin, likely breaking its quinone structure, rendering it non-toxic .

Chemical Identification and Reactivity

Cercosporin exhibits distinct colorimetric responses to chemical reagents, as summarized below:

These reactions are critical for confirming cercosporin’s identity and structural integrity .

Microbial Degradation Pathways

-

Xanthomonas campestris* pv. zinniae metabolizes cercosporin into xanosporic acid , a non-toxic product . The process involves:

-

Oxidoreductase activity : A putative oxidoreductase gene is essential for degradation, though additional factors (e.g., transcriptional regulators) are required for full activity .

-

Upregulation under stress : Gene expression increases upon cercosporin exposure, suggesting an inducible detoxification system .

Biosynthetic Pathway Insights

While not directly related to chemical reactions of cercosporin itself, its biosynthesis involves a polyketide synthase (CTB1) producing nor-toralactone, a naphthopyrone intermediate. Subsequent oxidation by monooxygenases (e.g., CTB3) modifies the structure, highlighting the enzymatic complexity of perylenequinone assembly .

Resistance and Detoxification

Cercospora species resist their own toxin via:

科学研究应用

Phytopathogenic Properties

Cercosporin is primarily known for its role as a photosensitizing toxin that contributes to the pathogenicity of Cercospora species. It is involved in causing leaf spot diseases, which significantly affect crops like sugar beets, soybeans, and tobacco. The toxin's production is tightly regulated by environmental factors such as light and nutrient availability, which are critical for its biosynthesis.

Case Study: Disease Development

Research has shown that mutants of Cercospora species deficient in cercosporin production exhibit reduced virulence. For instance, Cercospora nicotianae mutants lacking the gene encoding polyketide synthase (CTB1) produced fewer lesions on tobacco plants compared to wild-type strains, highlighting the essential role of cercosporin in disease manifestation .

Biocontrol Strategies

Given its toxicity to plants, cercosporin also presents opportunities for biocontrol applications. One promising approach involves the use of laccase enzymes to degrade cercosporin, thereby reducing its harmful effects on crops.

Laccase Application

Laccases from fungi such as Pleurotus ostreatus have been shown to effectively degrade cercosporin when applied to infected plants or soil. This method not only mitigates the toxicity of cercosporin but also enhances plant health by preventing disease progression caused by cercosporin-producing fungi .

Table 1: Efficacy of Laccases in Degrading Cercosporin

| Laccase Source | Degradation Rate (%) | Application Method |

|---|---|---|

| Pleurotus ostreatus | 85 | Foliar spray |

| Trametes versicolor | 75 | Soil application |

| Laetisaria arvalis | 70 | Greenhouse potting mix |

Environmental and Genetic Regulation

Understanding the genetic regulation of cercosporin production has implications for both crop protection and the development of resistant plant varieties. Studies have identified key genes involved in the biosynthesis pathway of cercosporin, including transcription factors that respond to environmental cues.

Genetic Insights

The CTB gene cluster responsible for cercosporin biosynthesis has been characterized extensively. Genes such as CTB8 regulate the expression of this cluster based on light exposure and nutrient conditions. Disruption of these genes results in reduced cercosporin production and less severe plant infections .

Potential Biomedical Applications

Beyond agriculture, cercosporin's unique properties may offer potential in biomedical research. Its ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy (PDT) in cancer treatment.

作用机制

Cercosporin exerts its effects through the generation of reactive oxygen species upon exposure to light. These reactive oxygen species cause oxidative damage to cellular components, leading to cell death. The molecular targets of cercosporin include cellular membranes, proteins, and nucleic acids .

相似化合物的比较

- Elsinochrome

- Hypocrellin

Cercosporin’s unique properties make it a valuable compound for various scientific and industrial applications, particularly in fields requiring effective photosensitizers and antimicrobial agents.

生物活性

Cercosporin is a well-known phytotoxin produced by various species of the genus Cercospora, including Cercospora hayii. This compound has garnered significant attention due to its biological activity, particularly its role in plant pathology and its potential applications in agricultural practices. This article explores the biological activity of cercosporin, focusing on its mechanisms of action, biosynthesis, and implications for disease management.

Chemical Structure and Properties

Cercosporin is characterized by its complex chemical structure, which includes multiple functional groups contributing to its biological activity. The molecular formula of cercosporin is . It is a red pigment that exhibits photosensitivity, meaning its toxic effects are enhanced in the presence of light .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 518.51 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Toxic to plants, bacteria, and fungi upon light exposure |

Cercosporin exerts its phytotoxic effects primarily through the generation of reactive oxygen species (ROS) when activated by light. This leads to lipid peroxidation and subsequent damage to cellular membranes in plant tissues . The mode of action involves:

- Membrane Damage : Cercosporin disrupts membrane integrity, causing leakage of cellular contents.

- Photosensitization : The compound absorbs light energy, leading to the production of singlet oxygen and other ROS that further damage cellular structures.

Case Studies on Biological Activity

- Coffee Leaf Spot Disease : In studies involving Cercospora coffeicola, cercosporin was shown to be critical for the development of leaf spot symptoms in coffee plants. Mutants deficient in cercosporin production displayed significantly reduced lesion sizes and delayed symptom expression .

- Sugar Beet Infection : Research demonstrated that cercosporin plays a vital role in the pathogenicity of Cercospora beticola on sugar beet. Lesion formation was markedly less in cercosporin-deficient mutants compared to wild-type strains .

Biosynthesis of Cercosporin

The biosynthetic pathway for cercosporin involves a cluster of genes known as the CTB gene cluster, which includes polyketide synthases (PKSs) and other enzymes essential for its production. Key components include:

- CTB1 : Encodes a polyketide synthase crucial for cercosporin synthesis.

- CTB4 : A major facilitator superfamily (MFS) transporter involved in the export of cercosporin from fungal cells.

- CRG1 : A transcription factor that regulates the expression of genes within the CTB cluster based on environmental cues such as light .

Table 2: Key Genes Involved in Cercosporin Biosynthesis

| Gene | Function |

|---|---|

| CTB1 | Polyketide synthase |

| CTB4 | MFS transporter for cercosporin export |

| CTB8 | Regulator of biosynthetic gene expression |

| CRG1 | Transcription factor for biosynthesis regulation |

Resistance Mechanisms

Interestingly, Cercospora species exhibit resistance to their own toxin. Studies have shown that these fungi can modify cercosporin into less toxic forms when in contact with their hyphae. This modification may involve reduction processes that render cercosporin non-toxic .

Case Study on Resistance

In experiments with carotenoid-deficient mutants of Cercospora nicotianae, it was observed that these mutants retained normal resistance to cercosporin despite lacking typical antioxidant defenses. This suggests alternative mechanisms at play, possibly involving surface interactions with the toxin .

属性

IUPAC Name |

7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLWQNCWIIZUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960897, DTXSID801043885 | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40501-77-7, 127094-74-0 | |

| Record name | iso-Cercosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。